molecular formula C17H20N2O2S B4088610 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No. B4088610
M. Wt: 316.4 g/mol
InChI Key: RVPUKAJJFMLWGQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as PHB and is synthesized through a multi-step process. The purpose of

Mechanism of Action

The mechanism of action of PHB is not fully understood. However, studies have shown that PHB inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, PHB has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
PHB has been shown to have a variety of biochemical and physiological effects. Studies have shown that PHB has antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases. Additionally, PHB has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of PHB is its potent anti-cancer activity. Additionally, PHB has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of other diseases. However, one of the limitations of PHB is its relatively complex synthesis method, which may limit its use in certain lab experiments.

Future Directions

There are several potential future directions for PHB research. One area of interest is the development of more efficient and cost-effective synthesis methods for PHB. Additionally, further studies are needed to fully understand the mechanism of action of PHB and its potential as a therapeutic agent for a variety of diseases. Finally, there is potential for the development of PHB derivatives with enhanced anti-cancer activity and reduced toxicity.

Scientific Research Applications

PHB has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the most promising applications of PHB is in the treatment of cancer. Studies have shown that PHB has potent anti-cancer activity against a variety of cancer cell lines. Additionally, PHB has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of other diseases.

properties

IUPAC Name

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-14(21-12-8-4-3-5-9-12)16(20)19-17-18-13-10-6-7-11-15(13)22-17/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUKAJJFMLWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Reactant of Route 6
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2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

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